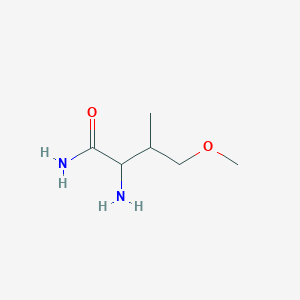

2-Amino-4-methoxy-3-methylbutanamide

説明

2-Amino-4-methoxy-3-methylbutanamide is a substituted butanamide derivative characterized by a methoxy group at position 4, a methyl group at position 3, and an amino group at position 2.

特性

分子式 |

C6H14N2O2 |

|---|---|

分子量 |

146.19 g/mol |

IUPAC名 |

2-amino-4-methoxy-3-methylbutanamide |

InChI |

InChI=1S/C6H14N2O2/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9) |

InChIキー |

YWYFFIWDZJYGOT-UHFFFAOYSA-N |

正規SMILES |

CC(COC)C(C(=O)N)N |

製品の起源 |

United States |

準備方法

The synthesis of 2-Amino-4-methoxy-3-methylbutanamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methylbutanamide with methoxyamine under controlled conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反応の分析

科学的研究の応用

Medicinal Chemistry

The primary application of 2-Amino-4-methoxy-3-methylbutanamide lies in its potential as a pharmaceutical intermediate. Research has indicated that this compound may exhibit biological activities that are beneficial in drug development.

Antimicrobial Properties

Studies have shown that derivatives of amino compounds, including 2-Amino-4-methoxy-3-methylbutanamide, possess significant antibacterial and antifungal properties. For instance, a study highlighted the synthesis of related compounds that demonstrated potent inhibition against various bacterial strains, suggesting a potential application in developing new antimicrobial agents .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases have explored the use of amino compounds as inhibitors of protein kinases involved in disease progression. The inhibition of cyclin-dependent kinases (CDKs) has been linked to therapeutic strategies for conditions such as Alzheimer's disease. Compounds similar to 2-Amino-4-methoxy-3-methylbutanamide may play a role in this context by modulating kinase activity, thus providing neuroprotective benefits .

Agricultural Applications

In agricultural science, 2-Amino-4-methoxy-3-methylbutanamide has been studied for its potential role as a plant growth regulator or herbicide metabolite. Its structure suggests that it may interact with plant metabolic pathways, influencing growth and development.

Herbicide Metabolite

As a metabolite of certain herbicides, this compound's role in plant physiology is critical for understanding herbicide efficacy and resistance mechanisms. Research into related triazine compounds has shown that they can affect photosynthesis and other vital plant processes, indicating that 2-Amino-4-methoxy-3-methylbutanamide could have similar implications .

Materials Science

The unique chemical properties of 2-Amino-4-methoxy-3-methylbutanamide make it a candidate for various applications in materials science.

Synthesis of Specialty Chemicals

This compound can serve as a building block in the synthesis of more complex organic molecules used in materials science. Its amide functional group allows for versatile reactions, making it suitable for creating specialty chemicals with specific properties tailored for industrial applications.

Case Studies and Data Tables

作用機序

The mechanism of action of 2-Amino-4-methoxy-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . The compound’s methoxy and amino groups play a crucial role in its binding affinity and specificity towards these targets .

類似化合物との比較

Comparison with Similar Compounds

The evidence focuses on synthetic procedures for heterocyclic compounds, such as oxazoloquinolines and imidazole carboxylates, which share partial structural motifs with 2-amino-4-methoxy-3-methylbutanamide. Below is a comparative analysis based on synthesis pathways, functional groups, and reactivity.

Structural Analogues

Key Observations:

- Functional Group Influence: 2-Amino-4-methoxy-3-methylbutanamide lacks the aromatic benzoyl or heterocyclic moieties seen in compounds 1, 4, and 3. Its linear structure and polar groups (amino, methoxy) may favor solubility in polar solvents, contrasting with the aromaticity-driven hydrophobicity of compounds 1, 4, and 4. The methoxy group in the target compound could sterically hinder cyclization reactions compared to the unsubstituted keto-amide in compound 1, which readily forms heterocycles under acidic conditions .

- Synthetic Pathways: Compounds 4 and 5 are synthesized via PPA-mediated cyclization, a method common for constructing nitrogen-containing heterocycles .

Research Findings and Limitations

- For instance, its solubility, stability, or biological activity remain unexplored in the context of the cited studies.

- Inferred Trends: The prominence of PPA and PTSA in synthesizing heterocycles suggests that similar catalysts might be applicable for modifying the target compound’s amide or amino groups.

生物活性

2-Amino-4-methoxy-3-methylbutanamide, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Amino-4-methoxy-3-methylbutanamide can be represented as follows:

- Molecular Formula : C₇H₁₈N₂O₂

- Molecular Weight : 158.23 g/mol

This compound features an amine group, a methoxy group, and a branched alkyl chain that contribute to its biological activity.

Research indicates that 2-Amino-4-methoxy-3-methylbutanamide exhibits various mechanisms of action:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated as a potential inhibitor of β-secretase (BACE1), which is relevant in Alzheimer's disease research .

- Cell Proliferation Effects : In vitro studies have demonstrated that 2-Amino-4-methoxy-3-methylbutanamide can affect cell proliferation in cancer cell lines. Its antiproliferative activity was assessed against MCF-7 breast cancer cells, showing significant inhibition at micromolar concentrations .

Antiproliferative Activity

The following table summarizes the antiproliferative effects of 2-Amino-4-methoxy-3-methylbutanamide compared to other compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Amino-4-methoxy-3-methylbutanamide | MCF-7 | 10–33 | Tubulin destabilization |

| CA-4 (reference) | MCF-7 | 3.9 | Antimitotic agent |

| Compound X | MDA-MB-231 | 23–33 | Tubulin polymerization inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of the compound relative to established antitumor agents.

Case Studies

- Case Study on Cancer Cell Lines : A study investigating the effects of 2-Amino-4-methoxy-3-methylbutanamide on MCF-7 cells revealed that treatment led to cell cycle arrest in the G2/M phase and induced apoptosis, suggesting its potential as a chemotherapeutic agent .

- Enzyme Inhibition Study : In an evaluation of β-secretase inhibitors, 2-Amino-4-methoxy-3-methylbutanamide demonstrated promising selectivity and potency against BACE1, with a K_i value indicating effective binding within the active site .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of 2-Amino-4-methoxy-3-methylbutanamide:

- Selectivity : The compound displayed selectivity for certain targets over others, making it a candidate for further development in treating diseases such as Alzheimer's and various cancers.

- Safety Profile : Toxicological assessments indicated that at therapeutic doses, the compound exhibited minimal side effects in preliminary animal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。